

2,7-Diazaspiro[4.5]decan-1-one CAS number lookup

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,7-Diazaspiro[4.5]decan-1-one

Cat. No.: B1344770

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An In-Depth Technical Guide to Diazaspiro[4.5]decan-1-ones for Researchers

This technical guide provides a comprehensive overview of **2,7-Diazaspiro[4.5]decan-1-one** and its closely related isomers, with a focus on their chemical identity, biological significance, and potential as therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identification

The Chemical Abstracts Service (CAS) number for the hydrochloride salt of **2,7-Diazaspiro[4.5]decan-1-one** is:

Compound Name	CAS Number
2,7-Diazaspiro[4.5]decan-1-one Hydrochloride	1187173-43-8

This identifier is crucial for unambiguous identification in procurement, regulatory submissions, and scientific literature.[\[1\]](#)[\[2\]](#)

Biological and Therapeutic Context

While specific research on the biological activity of **2,7-Diazaspiro[4.5]decan-1-one** is limited in the public domain, extensive research has been conducted on its isomer, 2,8-Diazaspiro[4.5]decan-1-one, and its derivatives. These compounds have emerged as potent

inhibitors of key enzymes in cellular signaling pathways, indicating the therapeutic potential of the diazaspiro[4.5]decan-1-one scaffold.

Inhibition of RIPK1 Kinase and Necroptosis

Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1).^{[3][4]} RIPK1 is a critical mediator of necroptosis, a form of programmed cell death implicated in various inflammatory diseases.^{[3][4]} Inhibition of RIPK1 kinase activity presents a promising therapeutic strategy for these conditions.

One notable derivative, compound 41, demonstrated significant inhibitory activity against RIPK1 and a strong anti-necroptotic effect in cellular models.^{[3][4]}

Dual Inhibition of TYK2/JAK1 Kinases in Inflammatory Diseases

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).^[5] These kinases are key components of the JAK-STAT signaling pathway, which is crucial for cytokine signaling and is often dysregulated in autoimmune and inflammatory disorders, such as inflammatory bowel disease.^[5]

A lead compound from this series, compound 48, exhibited excellent potency for TYK2 and JAK1, with significant selectivity over other JAK family kinases.^[5] It also showed potent anti-inflammatory effects in preclinical models of ulcerative colitis.^[5]

Quantitative Data: In Vitro Potency

The following tables summarize the in vitro inhibitory activities of representative 2,8-diazaspiro[4.5]decan-1-one derivatives.

Table 1: RIPK1 Kinase Inhibitory Activity

Compound	Target	IC ₅₀ (nM)	Reference
41	RIPK1	92	[3][4]

Table 2: TYK2/JAK Kinase Inhibitory Activity

Compound	Target	IC ₅₀ (nM)	Selectivity vs. JAK2	Reference
48	TYK2	6	>23-fold	[5]
JAK1	37	[5]		

Experimental Protocols

Detailed methodologies are essential for the replication and extension of scientific findings. Below are representative protocols for the synthesis and evaluation of diazaspiro[4.5]decane derivatives.

General Synthesis of Diaza[4.5]decane Scaffolds

A one-step domino reaction has been reported for the synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. This method involves the palladium-catalyzed reaction of unactivated yne-en-ynes with aryl halides.[\[6\]](#)

Materials:

- Substituted aryl halide
- Yne-en-yne substrate
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Appropriate solvent (e.g., Toluene)
- Base (e.g., K_2CO_3)

Procedure:

- To a reaction vessel, add the aryl halide, yne-en-yne, $\text{Pd}(\text{OAc})_2$, PPh_3 , and base in the chosen solvent.
- Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at a specified temperature for a set duration.
- Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Perform an aqueous workup, extracting the product into an organic solvent.
- Dry the organic layer over an anhydrous salt (e.g., Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product using silica gel column chromatography to yield the desired diazaspiro[4.5]decane derivative.^[6]

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a typical method for assessing the inhibitory activity of a compound against a target kinase, such as RIPK1 or TYK2/JAK1.

Materials:

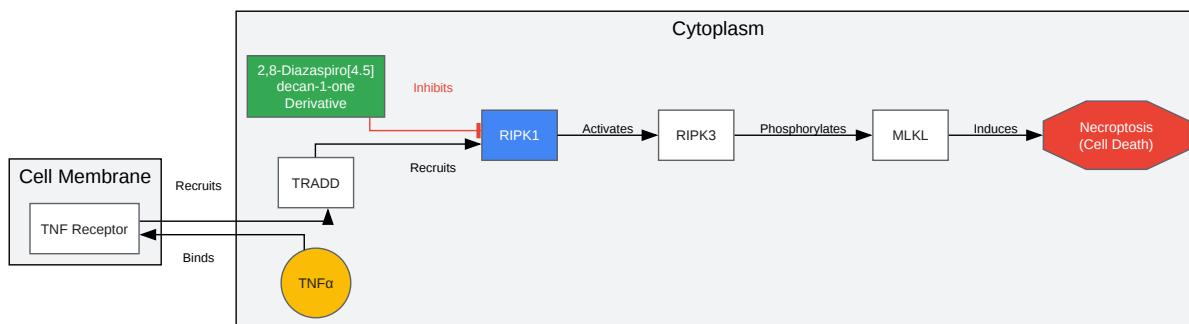
- Recombinant human kinase (e.g., RIPK1, TYK2, JAK1)
- Kinase substrate (e.g., a specific peptide or protein)
- Adenosine triphosphate (ATP)
- Test compound (e.g., diazaspiro[4.5]decan-1-one derivative)
- Assay buffer
- Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
- Microplate reader

Procedure:

- Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).
- In a microplate, add the kinase, the substrate, and the test compound at various concentrations.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specified time (e.g., 60 minutes).
- Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced or the amount of phosphorylated substrate.
- Read the signal (e.g., luminescence or fluorescence) using a microplate reader.
- Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
- Determine the IC_{50} value by fitting the concentration-response data to a sigmoidal dose-response curve.

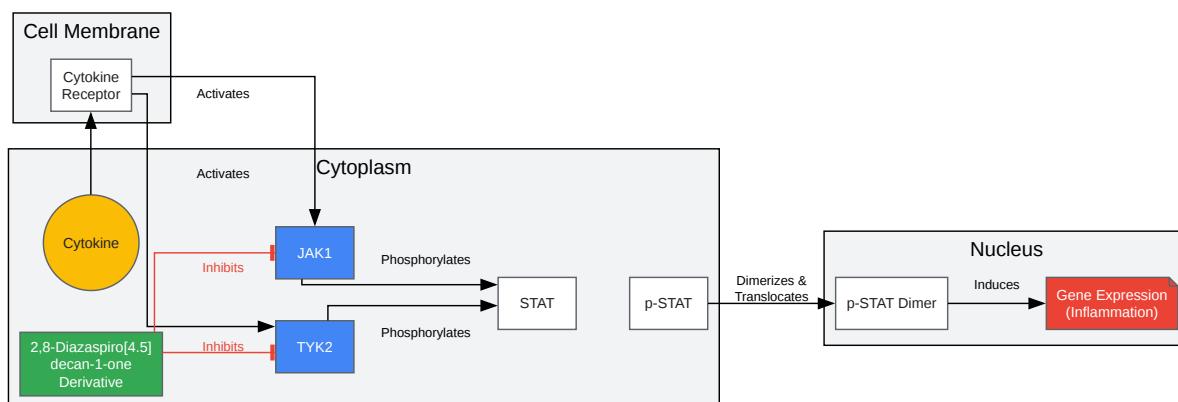
Signaling Pathway and Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the mechanisms of action for 2,8-diazaspiro[4.5]decan-1-one derivatives.



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RIPK1-mediated necroptosis and its inhibition.



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TYK2/JAK1-mediated signaling and its inhibition.

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References

- 1. 2,7-Diazaspiro[4.5]decan-1-one, HCl | CymitQuimica [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One-step synthesis of diazaspiro[4.5]decano scaffolds with exocyclic double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2,7-Diazaspiro[4.5]decan-1-one CAS number lookup]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1344770#2-7-diazaspiro-4-5-decan-1-one-cas-number-lookup\]](https://www.benchchem.com/product/b1344770#2-7-diazaspiro-4-5-decan-1-one-cas-number-lookup)

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